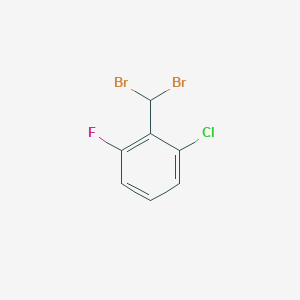
2,4-Dinitro-5-(trifluoromethyl)bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-5-(trifluoromethyl)bromobenzene, also known as DNTB, is an organic compound with a wide range of applications in both industrial and scientific research. It is a colorless solid with a melting point of 100–101 °C and a boiling point of 230–231 °C. It is a highly reactive compound and is used as an intermediate in the synthesis of other compounds. It is also widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is widely used in scientific research due to its high reactivity and stability. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as palladium catalysts.
作用機序
The mechanism of action of 2,4-dinitro-5-(trifluoromethyl)bromobenzene is based on the formation of a dinitrobenzene intermediate. This intermediate is formed by the reaction of 2,4-dinitrophenol with trifluoromethylbromide in the presence of a base. The intermediate then reacts with bromobenzene in the presence of an acid, forming the final product, 2,4-dinitro-5-(trifluoromethyl)bromobenzene.
Biochemical and Physiological Effects
2,4-Dinitro-5-(trifluoromethyl)bromobenzene has been found to be toxic to humans and animals. It has been shown to cause skin and eye irritation, as well as respiratory tract irritation. In addition, it has been found to cause liver and kidney damage in animals. It is also known to be a mutagen and a teratogen, meaning that it can cause genetic mutations and birth defects in humans and animals.
実験室実験の利点と制限
The main advantage of using 2,4-dinitro-5-(trifluoromethyl)bromobenzene in lab experiments is its high reactivity and stability. It is a highly reactive compound and is used as an intermediate in the synthesis of other compounds. It is also relatively easy to obtain and store. However, it is toxic and should be handled with caution. It should also be used in a well-ventilated area to avoid inhalation of the fumes.
将来の方向性
There are several potential future directions for the use of 2,4-dinitro-5-(trifluoromethyl)bromobenzene. It could be used in the development of new catalysts and polymers, as well as in the synthesis of new pharmaceuticals and dyes. It could also be used in the development of new materials, such as nanomaterials and nanocomposites. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
合成法
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is synthesized through a two-step process. The first step involves the reaction of 2,4-dinitrophenol with trifluoromethylbromide in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with bromobenzene in the presence of an acid, such as hydrochloric acid. The reaction yields 2,4-dinitro-5-(trifluoromethyl)bromobenzene as the final product.
特性
IUPAC Name |
1-bromo-2,4-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEZUBLSZFOWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-5-(trifluoromethyl)bromobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














